![molecular formula C6H6ClN5 B1458930 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 191655-99-9](/img/structure/B1458930.png)

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Overview

Description

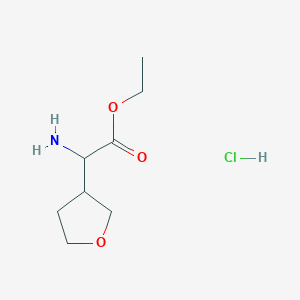

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (5-CMT) is an important heterocyclic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that can be synthesized from a variety of starting materials, including 5-chloro-6-methyl-1,2,4-triazole and ammonia. 5-CMT has been used in a variety of research applications, including as an inhibitor of enzymes, as a fluorescent dye, and as a ligand for metal ions.

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which our compound belongs, has been utilized in the design of anticancer agents. These compounds have shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives have been synthesized to target gastric cancer cells by suppressing the ERK signaling pathway . This pathway is crucial in cell proliferation and survival, making it a valuable target for anticancer therapy.

Antimicrobial Applications

This class of compounds exhibits significant antimicrobial properties, including antibacterial and antifungal activities. They have been explored for their potential to combat resistant strains of bacteria and fungi, which is a growing concern in the field of medicine .

Antiviral Properties

The triazolopyrimidine derivatives have been investigated for their antiviral capabilities. Their mechanism often involves interfering with viral replication processes, offering a potential route for treating viral infections .

Antiparasitic Uses

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have shown antiparasitic activity, including against malaria. They can act as inhibitors of enzymes essential for the survival of parasites, such as dihydroorotate dehydrogenase, which is key in pyrimidine biosynthesis .

Agricultural Chemistry

In agriculture, these molecules are used to develop herbicides and pesticides. Their biological activity can be tailored to target specific pests and weeds, providing an effective means of crop protection .

Cardiovascular Research

Some derivatives of triazolopyrimidines serve as cardiovascular vasodilators. They can influence blood vessel dilation, which is beneficial in treating conditions like hypertension and other cardiovascular diseases .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of triazolopyrimidines make them candidates for pain relief and inflammation management. Their action mechanism often involves modulating the body’s response to pain and inflammation .

Coordination Chemistry and Metal Complexes

These compounds are versatile linkers for creating metal complexes. The interactions of these coordination compounds in biological systems have been extensively studied, with applications ranging from catalysis to therapeutic agents .

properties

IUPAC Name |

5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-3-4(7)11-6-9-2-10-12(6)5(3)8/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWPMUDCPGQZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NC=N2)N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)

![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)